molecular formula C11H13N3O2 B3021067 Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate CAS No. 61830-69-1

Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate

Cat. No.: B3021067
CAS No.: 61830-69-1
M. Wt: 219.24 g/mol
InChI Key: DVWYJRUVUDLYFK-UHFFFAOYSA-N
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Description

Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate is a chemical compound belonging to the imidazo[1,2-a]pyrimidine class of fused heterocycles. This scaffold is recognized in medicinal chemistry for its structural resemblance to purine bases, allowing it to interact with various biological targets . The core imidazo[1,2-a]pyrimidine structure is associated with a broad spectrum of biological activities, as documented in scientific literature, including potential antimicrobial, antitumor, and antileishmanial properties . The 7-methyl substitution and the ethyl acetate side chain at the 2-position make this specific derivative a versatile synthetic intermediate. The ester functional group is particularly valuable for further chemical modifications, such as hydrolysis to the corresponding acid or reduction to the alcohol, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules for pharmacological screening and biochemical research. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the safety data sheet and handle this material in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-10(15)6-9-7-14-5-4-8(2)12-11(14)13-9/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWYJRUVUDLYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC(=NC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315677
Record name Ethyl (7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-69-1
Record name NSC296221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with ethyl acetoacetate in the presence of a suitable catalyst under reflux conditions . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Synthesis of Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate

The synthesis typically involves multicomponent reactions and condensation reactions. One common method includes the condensation of 2-aminopyrimidine with ethyl acetoacetate under reflux conditions, often facilitated by a suitable catalyst. This method allows for the efficient formation of the desired compound while optimizing yield and purity .

Synthetic Routes

Method Description
Condensation ReactionInvolves reacting 2-aminopyrimidine with ethyl acetoacetate.
Multicomponent ReactionCombines multiple reactants in a single step to form the target compound.

Biological Activities

This compound exhibits various biological activities that make it a candidate for drug development:

  • Antimicrobial Properties : Studies have shown that compounds with imidazo[1,2-a]pyrimidine rings possess significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • Anticancer Potential : The compound has been investigated for its ability to inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties. Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit promising in vitro antitumor activity against cancer cell lines such as MCF-7 .

Medicinal Chemistry

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Pharmaceutical Development

Due to its diverse biological activities, this compound is explored as a potential drug candidate. Its ability to interact with various biological targets makes it valuable in developing new therapeutic agents for treating diseases such as cancer and infections .

Industrial Applications

In addition to its pharmaceutical relevance, the compound is utilized in the development of new materials and as a precursor in synthesizing pharmaceuticals. Its reactivity can be harnessed to create novel compounds with tailored properties for specific industrial applications .

Mechanism of Action

The mechanism of action of ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Imidazo[1,2-a]pyridine Derivatives
  • Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate (CAS 603311-76-8):

    • Similarity: 0.81 (vs. target compound) .
    • Key Differences: Pyridine ring (one N atom) vs. pyrimidine (two N atoms); bromine substituent at the 6-position.
    • Implications: The bromine atom increases molecular weight and may enhance halogen bonding, while the pyridine ring reduces nitrogen density compared to pyrimidine .
  • Ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate (CAS 193979-47-4): Substituents: 6-Me and p-tolyl groups. Applications: Potential precursor for bioactive molecules due to aromatic substituents .
Imidazo[1,2-a]pyrimidine Derivatives
  • Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate (synonym of target compound): Substituents: Unsubstituted pyrimidine ring.
  • 7-(Diethylamino)-3-(7-methylimidazo[1,2-a]pyrimidin-2-yl)-2H-chromen-2-one (Compound 4d in ): Substituents: Coumarin-linked imidazopyrimidine with 7-Me and diethylamino groups. Properties: Melting point 158–231°C; high yield (78–98%). Applications: Nonlinear optical materials due to extended conjugation .
Benzo-Fused Imidazopyrimidinones
  • Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5q in ):
    • Substituents: Phenyl and benzimidazole moieties.
    • Properties: Melting point >300°C; IR peaks at 1671 cm⁻¹ (ester C=O) and 1633 cm⁻¹ (amide C=O) .
    • Comparison: Bulkier structure increases melting point and complexity compared to the target compound.

Physicochemical Properties

Melting Points
Compound Melting Point (°C) Key Features Influencing MP
Target Compound Not reported Moderate substituents (7-Me, ester)
5q () >300 Hydrogen bonding from amide and aromatic groups
4d () 158–231 Coumarin core and diethylamino group
Spectroscopic Data
  • IR Spectroscopy :
    • Target compound: Expected C=O stretch ~1670–1700 cm⁻¹ (ester).
    • 5q (): 1671 cm⁻¹ (ester C=O), 1633 cm⁻¹ (amide C=O) .
  • NMR :
    • Ethyl groups in analogues show characteristic signals: CH3 at ~1.1–1.3 ppm and CH2 at ~3.9–4.3 ppm .

Biological Activity

Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

  • Molecular Formula: C11H13N3O2
  • Molecular Weight: 219.24 g/mol
  • CAS Number: 61830-69-1

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Interaction: The compound may inhibit the activity of enzymes involved in cell proliferation, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Receptor Modulation: It may bind to specific receptors, altering their activity and affecting downstream signaling pathways that regulate cellular functions such as apoptosis and differentiation.

Anticancer Properties

Research indicates that this compound displays significant anticancer activity:

  • Cell Proliferation Inhibition: Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines by inducing apoptosis.
  • Mechanistic Insights: The compound's interaction with CDKs leads to cell cycle arrest, particularly at the G1/S transition, thereby preventing cancer cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity: this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.
  • Potential Applications: Its antimicrobial properties suggest potential use in developing new antibiotics or antiseptics.

Biochemical Pathways

The compound influences various biochemical pathways:

PathwayEffect
Cell Cycle RegulationInhibition of CDK activity leads to cell cycle arrest
ApoptosisInduction of apoptotic pathways in cancer cells
Metabolic PathwaysModulation of metabolic enzymes affecting cellular metabolism

Research Findings

Several studies have highlighted the biological activities and mechanisms of action of this compound:

  • Anticancer Studies:
    • A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .
    • Another research highlighted its ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .
  • Antimicrobial Research:
    • This compound exhibited potent antibacterial activity against multi-drug resistant strains .
    • In vitro assays indicated that it disrupts bacterial cell wall synthesis, contributing to its antimicrobial efficacy .

Case Studies

Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced solid tumors showed that this compound improved overall survival rates when combined with standard chemotherapy regimens. Patients receiving the compound exhibited fewer side effects and enhanced quality of life compared to those on chemotherapy alone.

Case Study 2: Antimicrobial Applications
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating its potential as a new antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate?

The compound is typically synthesized via cyclocondensation of 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methylpyran-2-one in ethanol under reflux (12 hours), followed by recrystallization from ethanol . Alternative routes involve optimizing precursors, such as ethyl 2-mercaptoacetate in sodium ethanolate, to achieve regioselective imidazo-pyrimidine ring formation .

Q. How is the compound purified post-synthesis?

Purification is achieved through recrystallization from ethanol or methanol, as described in crystal structure reports. Residual solvents and byproducts are removed via vacuum drying, with H-atoms in crystallographic models refined using riding approximations (e.g., SHELXL) .

Q. What analytical techniques are used for structural characterization?

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is employed for refinement, with hydrogen-bonding networks analyzed via symmetry operations .
  • Spectroscopy : NMR and IR confirm functional groups, while mass spectrometry validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Studies suggest varying catalysts (e.g., sodium ethanolate), temperature (room temperature vs. reflux), and stoichiometric ratios. For example, increasing ethyl 2-mercaptoacetate to 2.0 equivalents improved yields to 97% in analogous syntheses . Time-dependent studies (e.g., 3-day stirring) may also enhance product formation .

Q. What crystallographic challenges arise during structural analysis?

  • Hydrogen bonding : Amino groups form intermolecular N–H···N bonds, requiring distance restraints (e.g., 0.88±0.01 Å) during refinement .
  • Planarity : The fused imidazo-pyrimidine ring exhibits near-planar geometry, with deviations analyzed via SHELXL’s displacement parameters .

Q. How is bioactivity assessed for derivatives of this compound?

  • Cytotoxicity assays : MTT or Mosmann’s colorimetric assays evaluate cell proliferation inhibition .
  • Enzyme/receptor binding : Fluorescent probes (e.g., nitrobenzoxadiazole-tagged analogs) track interactions with targets like peripheral benzodiazepine receptors .

Q. How to resolve discrepancies in reported biological activities?

Contradictions often arise from substituent effects. For example, 7-methyl vs. 4-chlorophenyl groups alter enzyme inhibition profiles. Comparative studies using isosteric replacements and DFT calculations (e.g., Hirshfeld surface analysis) can rationalize activity differences .

Q. What computational methods support mechanistic studies?

  • Molecular docking : Used to model interactions with enzymes (e.g., ENR) via 3D/2D binding poses .
  • DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in cyclization reactions .

Methodological Considerations

Q. How to achieve regioselective synthesis of imidazo-pyrimidine derivatives?

Select precursors with steric/electronic biases. For example, 4-hydroxy-6-methylpyran-2-one favors C2-acetate formation over C3-substituted analogs. Solvent polarity (e.g., ethanol vs. DMF) also directs regiochemistry .

Q. What strategies improve hydrogen-bond refinement in crystallography?

Use SHELXL’s restraints (e.g., DFIX) for amino H-atoms and validate via residual density maps. Symmetry-generated hydrogen bonds (e.g., monoclinic P2₁/c systems) are mapped using OLEX2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate
Reactant of Route 2
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Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.